4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4,5-Dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two nitro groups and a benzothiazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
4,5-Dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The benzothiazole moiety can participate in coupling reactions to form more complex structures.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various effects. The benzothiazole moiety is known to interact with certain proteins, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
4,5-Dimethoxy-2-nitrobenzyl alcohol: Known for its use in photolabile protecting groups.
4,5-Dimethoxy-2-nitrobenzoic acid: Used in the synthesis of various organic compounds.
4,5-Dimethoxy-2-nitrobenzyl bromide: Utilized in organic synthesis as a reagent.
Properties
Molecular Formula |
C16H12N4O7S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4O7S/c1-26-12-6-9(11(20(24)25)7-13(12)27-2)15(21)18-16-17-10-4-3-8(19(22)23)5-14(10)28-16/h3-7H,1-2H3,(H,17,18,21) |
InChI Key |
AVAMKYZBZWNDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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